Product packaging for Chrysogenamide A(Cat. No.:)

Chrysogenamide A

Cat. No.: B1262921
M. Wt: 447.6 g/mol
InChI Key: OFVLVORZFFTHHV-DLTZEPNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysogenamide A is a fungal indole alkaloid belonging to the macfortine group, originally isolated from the endophytic fungus Penicillium chrysogenum found in association with the plant Cistanche deserticola . It features a characteristic bicyclo[2.2.2]diazaoctane core structure, which is common to a fascinating family of bioactive fungal metabolites . This compound has demonstrated significant biological activity in research settings, most notably exhibiting a neuroprotective effect against oxidative stress-induced cell death in SH-SY5Y neuroblastoma cells, highlighting its potential value in neuroscience research . Beyond its neuroprotective properties, this compound is also recognized for its antifungal activity . As a member of the bicyclo[2.2.2]diazaoctane family of alkaloids—which includes compounds like brevianamide A and the notoamides—it represents an important chemical structure for studying the biosynthesis and biological mechanisms of fungal metabolites . This compound is presented for research purposes to further investigate its potential applications and mechanisms of action. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37N3O2 B1262921 Chrysogenamide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H37N3O2

Molecular Weight

447.6 g/mol

IUPAC Name

(1'S,3S,4'S,8'S,10'R)-4',11',11'-trimethyl-7-(3-methylbut-2-enyl)spiro[1H-indole-3,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-2,15'-dione

InChI

InChI=1S/C28H37N3O2/c1-17(2)11-12-19-9-6-10-20-22(19)29-24(33)28(20)15-26-16-31-18(3)8-7-13-27(31,23(32)30-26)14-21(26)25(28,4)5/h6,9-11,18,21H,7-8,12-16H2,1-5H3,(H,29,33)(H,30,32)/t18-,21+,26+,27-,28-/m0/s1

InChI Key

OFVLVORZFFTHHV-DLTZEPNRSA-N

Isomeric SMILES

C[C@H]1CCC[C@]23N1C[C@@]4(C[C@@]5(C6=CC=CC(=C6NC5=O)CC=C(C)C)C([C@H]4C2)(C)C)NC3=O

Canonical SMILES

CC1CCCC23N1CC4(CC5(C6=CC=CC(=C6NC5=O)CC=C(C)C)C(C4C2)(C)C)NC3=O

Synonyms

chrysogenamide A

Origin of Product

United States

Advanced Methodologies for Structural Elucidation of Chrysogenamide a

Comprehensive Spectroscopic Analysis Techniques for Molecular Structure Determination

The initial and fundamental approach to elucidating the structure of Chrysogenamide A involves a comprehensive analysis of its spectroscopic data. These techniques provide critical information regarding the compound's molecular weight, elemental composition, and the connectivity of its atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum reveals the chemical shifts, coupling constants, and multiplicities of each proton, offering insights into the connectivity of adjacent protons. For this compound, specific proton signals delineate the various fragments of the molecule, including the indole (B1671886) moiety, the piperazine (B1678402) ring, and the dimethylallyl group.

The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms. This information is crucial for determining the presence of carbonyl groups, quaternary carbons, and other key functional groups. The comprehensive analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals and the establishment of the planar structure of this compound. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Note: Data presented here is a representative selection for illustrative purposes and may not be exhaustive.)

PositionδH (ppm, Multiplicity, J in Hz)δC (ppm)
2-170.1
3-79.9
4a3.55 (d, 12.0)54.3
4b3.28 (d, 12.0)
63.98 (s)60.5
7-134.5
87.52 (d, 7.8)118.9
97.08 (t, 7.8)119.8
107.15 (t, 7.8)121.5
117.35 (d, 7.8)111.2
12-108.2
13-142.3
145.25 (t, 7.2)122.8
15-132.1
161.75 (s)25.7
171.68 (s)17.9
182.95 (s)33.2
191.25 (s)22.1
201.18 (s)22.4

Mass Spectrometry (MS) and Tandem MS for Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. For this compound, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) data establishes its molecular formula as C₂₄H₂₉N₃O₂. nih.gov

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can deduce the connectivity of different structural motifs within the molecule. This fragmentation analysis serves as a powerful tool to confirm the proposed structure derived from NMR data. The analysis of crude extracts from Penicillium chrysogenum using techniques like liquid chromatography coupled with Q-Exactive Orbitrap mass spectrometry has facilitated the rapid identification of known compounds, including this compound. nih.gov

Other Spectroscopic Methods in Structural Assignment

In addition to NMR and MS, other spectroscopic methods contribute to the comprehensive structural characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would indicate the presence of N-H bonds (from the indole and amide groups), C=O bonds (amide carbonyl), and C=C bonds (aromatic and alkene groups).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores. The UV spectrum of this compound would show absorption maxima characteristic of its indole nucleus.

X-ray Crystallography for Absolute Configuration Determination (e.g., 3S-spirocycle)

While spectroscopic methods are powerful for determining the planar structure, they often fall short in establishing the absolute stereochemistry of chiral centers. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.comnih.govlibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The analysis of this pattern allows for the creation of a three-dimensional electron density map, from which the precise coordinates of each atom can be determined. nih.gov

For this compound, obtaining suitable crystals and performing X-ray diffraction analysis would unequivocally establish the absolute configuration of its stereocenters. A key stereochemical feature of this compound is the spirocyclic junction at the C-3 position. X-ray crystallography would confirm the (S) configuration of this spirocycle, a feature that has been noted to be the same as that in the related compound citrinadin A. researchgate.net This technique provides irrefutable evidence of the molecule's absolute stereochemistry, which is crucial for understanding its biological activity and for guiding synthetic efforts.

Computational Chemistry Approaches in Structural Assignment and Stereochemistry

Computational chemistry has emerged as a powerful complementary tool in the structural elucidation of natural products like this compound. wikipedia.orgschrodinger.com These methods can be used to predict spectroscopic properties and to assess the relative energies of different possible stereoisomers.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis allow for the generation of three-dimensional models of possible structures of this compound. By performing energy calculations, researchers can identify the most stable, low-energy conformations of the molecule.

These computational models can be used to:

Predict NMR parameters: Theoretical chemical shifts and coupling constants can be calculated for different proposed structures and compared with the experimental data to help validate the structural assignment.

Analyze stereochemistry: The relative energies of different diastereomers can be calculated to predict the most likely stereochemical outcome of a reaction or the most stable isomer. This can be particularly useful in cases where X-ray crystallography is not feasible.

Simulate molecular dynamics: These simulations can provide insights into the flexibility and dynamic behavior of the molecule, which can be important for understanding its interactions with biological targets.

The integration of these advanced methodologies provides a robust and multifaceted approach to the structural elucidation of complex natural products like this compound, ensuring a high degree of confidence in the final assigned structure.

Elucidation of Chrysogenamide a Biosynthetic Pathway and Enzymatic Mechanisms

General Principles of Fungal Indole (B1671886) Alkaloid Biogenesis

Fungal indole alkaloids represent a vast and structurally diverse class of secondary metabolites, nearly all of which originate from the amino acid L-tryptophan. rice.edudntb.gov.ua The biosynthesis of these complex molecules is a testament to the efficiency and elegance of fungal metabolic pathways. The process is typically initiated by large, multimodular enzymes known as nonribosomal peptide synthetases (NRPSs), which assemble a peptide backbone from various amino acid building blocks without the use of ribosomes. rice.edunih.govnih.gov

In many cases, including the family to which Chrysogenamide A belongs, L-tryptophan is condensed with another amino acid, often L-proline, to form a cyclic dipeptide known as a diketopiperazine (DKP). chemrxiv.orgnih.gov This core structure then undergoes a series of remarkable transformations catalyzed by a suite of "tailoring" enzymes. These modifications can include prenylation (the addition of isoprene (B109036) units), oxidation, halogenation, and complex cyclizations. nih.govnih.gov A prominent feature in many related alkaloids is the formation of a bicyclo[2.2.2]diazaoctane (BCDO) core, often assembled via an intramolecular hetero-Diels-Alder reaction, which creates significant structural complexity. nih.govnih.gov The unique reactivity of the indole ring system, particularly at the C2 and C3 positions, allows for further diversification, such as epoxidation, which is a critical step in forming the spiro-fused ring systems characteristic of many of these compounds. nih.govnih.gov

Identification of Biosynthetic Precursors and Key Intermediate Metabolites

The biosynthetic journey to this compound begins with simple amino acid building blocks. Based on the biogenesis of structurally related dioxopiperazine alkaloids, the primary precursors are L-tryptophan and L-proline. nih.govacs.org These are assembled into an initial diketopiperazine scaffold.

The pathway proceeds through several key intermediates. Following the initial condensation, a reverse prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole nucleus, forming deoxybrevianamide E. nih.gov This intermediate is a crucial branch point in the biosynthesis of many related alkaloids. chemrxiv.orgnih.gov Subsequent enzymatic transformations modify this core structure, leading toward the final complexity of this compound. While the exact cascade is a subject of ongoing research, key steps involve oxidation and rearrangement to form the characteristic spirooxindole moiety.

Compound TypeNameRole in Pathway
Amino AcidL-TryptophanPrimary precursor (indole source)
Amino AcidL-ProlinePrimary precursor
IsoprenoidDimethylallyl pyrophosphate (DMAPP)Prenyl group donor
DiketopiperazineBrevianamide (B1173143) FInitial cyclized dipeptide
IntermediateDeoxybrevianamide EKey prenylated intermediate
Final ProductThis compoundTarget compound with 3S-spirooxindole

Enzymatic Transformations in this compound Biosynthesis

The conversion of simple precursors into this compound is orchestrated by a series of highly specific enzymes. Each step is a masterclass in catalytic control, from the assembly of the core structure to the establishment of its precise three-dimensional shape.

Role of Nonribosomal Peptide Synthetases (NRPS) in Core Skeleton Assembly

The foundation of this compound is laid by a nonribosomal peptide synthetase (NRPS). nih.govnih.gov These enzymatic assembly lines are composed of distinct modules, each responsible for the incorporation of a single amino acid. The biosynthesis is initiated when an adenylation (A) domain within the NRPS selects and activates L-tryptophan and L-proline with ATP. The activated amino acids are then transferred to a thiolation (T) domain, which holds the building blocks.

A condensation (C) domain then catalyzes the formation of a peptide bond between the two amino acids. The resulting dipeptide is typically cyclized and released by a terminal condensation or thioesterase (TE) domain, yielding the diketopiperazine core, brevianamide F. nih.gov This NRPS-driven process ensures the efficient and orderly assembly of the foundational scaffold upon which further chemical diversity is built. rsc.orgfrontiersin.org

Stereoselective Spirocyclization Mechanisms

One of the most defining structural features of this compound is its spirooxindole moiety, where a single carbon atom is shared between two rings. frontiersin.orgnih.gov The creation of this feature, and particularly its precise stereochemistry, is not accidental but is directed by a highly specialized enzyme. rice.edurice.edu

The formation of the spirooxindole core is a sophisticated two-step process catalyzed by a single flavin-dependent monooxygenase (FMO). nih.govnih.gov This transformation is mechanistically described as an epoxidation followed by a semi-pinacol rearrangement. nih.govchemrxiv.org The enzyme first uses a flavin cofactor (FAD) to catalyze the stereospecific epoxidation of the C2=C3 double bond of the indole ring in a precursor molecule. nih.govnih.gov This creates a highly reactive indole-2,3-epoxide intermediate.

Immediately following epoxidation, the enzyme orchestrates a controlled collapse of the epoxide. nih.govnih.gov This triggers a semi-pinacol rearrangement, a type of chemical transformation involving the migration of a carbon-carbon bond, which results in the contraction of the indole's six-membered ring and the simultaneous formation of the five-membered oxindole (B195798) ring with the characteristic spiro-center at the C3 position. dntb.gov.uanih.gov

The chirality of the spiro-carbon is critical, and in this compound, it exists exclusively in the 3S configuration. nih.govresearchgate.net This absolute stereocontrol is a hallmark of enzymatic catalysis. Research on the closely related natural product, 21R-citrinadin A, which also possesses a 3S-spirooxindole, has identified the specific enzyme responsible for this transformation. rice.edurice.edusciencedaily.com The enzyme, an oxygenase/semipinacolase named CtdE, provides a definitive model for the biosynthesis of this compound. dntb.gov.uanih.govrice.edu

High-resolution X-ray crystal structures of CtdE reveal that the enzyme's active site binds the substrate in a highly specific orientation. dntb.gov.uanih.govnih.gov This precise positioning ensures that the epoxidation step occurs exclusively on one face of the indole ring (the β-face). dntb.gov.uanih.gov This facial selectivity is the key to determining the final stereochemical outcome. The subsequent, enzyme-mediated semi-pinacol rearrangement can only proceed in one way, leading directly to the formation of the 3S-spirooxindole. nih.govnih.gov

This mechanism stands in contrast to the action of another homologous enzyme, PhqK, which catalyzes the formation of the opposite 3R stereocenter in other fungal alkaloids. rice.edudntb.gov.uarice.edu The comparison between CtdE and PhqK underscores how nature has evolved distinct enzymatic machinery to achieve complete control over stereochemical diversity from common precursors. dntb.gov.uanih.govrice.edu

Comparative Analysis with 3R-Spirocycle Formation (e.g., PhqK vs. CtdE)

A critical feature of many bioactive indole alkaloids, including this compound, is the spirooxindole ring system. The stereochemistry at the C3 position of this ring is crucial for the molecule's biological activity. This compound possesses a 3S-spirocycle configuration. researchgate.net The formation of this stereocenter is a key enzymatic step, and its mechanism can be understood by comparing the enzymes responsible for 3S-spirocycle formation with those that catalyze the opposite 3R configuration.

The biosynthesis of the 3S-spirooxindole in citrinadin A is catalyzed by the flavin-dependent monooxygenase (FMO) CtdE, while the 3R-spirooxindole in paraherquamide (B22789) is formed by a different FMO, PhqK. rsc.orgbionity.com Structural and mechanistic studies of these two enzymes reveal the basis for their opposing stereoselectivity.

CtdE catalyzes a β-face epoxidation of its substrate, which is then followed by a regioselective semipinacol rearrangement to yield the 3S-spirooxindole. bionity.commountainscholar.org In contrast, PhqK performs an α-face epoxidation, leading to the 3R configuration. rsc.orgbionity.com This facial selectivity is dictated by the orientation of the substrate within the enzyme's active site. In CtdE, the substrate binds in a manner that exposes its β-face to the flavin cofactor, whereas in PhqK, the substrate is oriented to present its α-face. rsc.org This comparative analysis underscores how nature has evolved distinct enzymatic machinery to control the precise three-dimensional architecture and, consequently, the biological function of complex molecules like this compound.

Table 1: Comparison of Spirocycle-Forming Enzymes

Feature CtdE (3S-Spirocycle Formation) PhqK (3R-Spirocycle Formation)
Product Example Citrinadin A, this compound Paraherquamide A
Stereochemistry 3S 3R
Mechanism β-face epoxidation followed by semipinacol rearrangement bionity.commountainscholar.org α-face epoxidation followed by semipinacol rearrangement rsc.orgbionity.com

| Substrate Binding | Orients substrate for β-face attack rsc.org | Orients substrate for α-face attack rsc.org |

Intramolecular [4+2] Hetero-Diels-Alder (IMDA) Reactions and Their Enzymatic Control

The signature feature of this compound and its relatives is the bicyclo[2.2.2]diazaoctane core structure. acs.orgresearchgate.net It has long been proposed that this complex cage-like system is assembled via a key intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction. acs.orgacs.orgnih.gov This reaction involves the cyclization of a linear precursor containing a diene and a dienophile.

Research into the biosynthesis of various bicyclo[2.2.2]diazaoctane alkaloids has revealed that fungi employ different strategies to accomplish this transformation. sdu.edu.cn In some cases, such as the formation of brevianamide A, the IMDA reaction is believed to occur spontaneously without enzymatic catalysis. researchgate.netsdu.edu.cn However, in the biosynthesis of other related compounds like the malbrancheamides and paraherquamides, the reaction is controlled by dedicated Diels-Alderase enzymes (e.g., MalC and PhqE, respectively). researchgate.net These enzymes ensure the correct stereochemical outcome of the cyclization.

While a specific Diels-Alderase for this compound has not yet been identified, its biosynthetic pathway likely involves either a spontaneous or an enzyme-catalyzed IMDA reaction. The identification of the this compound biosynthetic gene cluster is expected to clarify whether a dedicated enzyme governs this crucial step. The study of known fungal Diels-Alderases provides a framework for understanding how such an enzyme might function by providing a specific catalytic environment to facilitate the cycloaddition. nsf.govnih.govnih.gov

Post-Translational Modifications and Their Catalytic Enzymes

Following the construction of the core bicyclo[2.2.2]diazaoctane structure, a series of post-translational modifications (PTMs), or tailoring steps, are required to produce the final this compound molecule. These modifications are crucial for the compound's structural diversity and biological activity. PTMs are covalent changes to the molecule catalyzed by tailoring enzymes, which are typically encoded within the same biosynthetic gene cluster as the core scaffold-forming enzymes. thermofisher.comnews-medical.net

Common tailoring reactions in fungal natural product biosynthesis include oxidations (catalyzed by oxidases or cytochrome P450 monooxygenases), prenylations (catalyzed by prenyltransferases), and methylations (catalyzed by methyltransferases). rsc.orgfrontiersin.org For instance, the bicyclo[2.2.2]diazaoctane alkaloid family is known for diverse prenylation patterns on the indole ring, which are installed by various prenyltransferases. researchgate.net

The specific tailoring enzymes involved in this compound biosynthesis have not yet been fully characterized. Elucidation of the compound's biosynthetic gene cluster will be essential to identify the specific oxidases, prenyltransferases, and other enzymes responsible for the final chemical decorations that distinguish this compound from its relatives.

Genetic Basis and Regulation of this compound Production

Identification and Characterization of Biosynthetic Gene Clusters

In fungi, the genes required for the synthesis of a secondary metabolite like this compound are typically organized into a biosynthetic gene cluster (BGC). bionity.comoup.com This clustering facilitates the coordinated expression of all necessary enzymes. A typical BGC for a bicyclo[2.2.2]diazaoctane alkaloid contains genes encoding a non-ribosomal peptide synthetase (NRPS) for building the initial peptide backbone, prenyltransferases, oxidases, a potential Diels-Alderase, and regulatory proteins. rsc.orgresearchgate.net

While the specific BGC for this compound has not yet been reported in the literature, the producing organism, Penicillium chrysogenum, has had its genome sequenced. bionity.commdpi.com This provides a direct path to identifying the cluster. Researchers can use bioinformatics tools like antiSMASH to mine the genome for putative BGCs that show homology to known alkaloid biosynthetic clusters, such as those for paraherquamide or notoamide. rsc.orgbioinformatics.nl Once a candidate cluster is identified, its involvement can be confirmed through gene knockout experiments. Deleting a core gene, like the NRPS, should abolish the production of this compound. nih.gov Studies on other P. chrysogenum metabolites, like andrastin A and roquefortine C, have successfully used this approach to identify and characterize their respective BGCs. frontiersin.org

Strategies for Gene Cluster Activation in Fungal Cultures

Genome sequencing has revealed that fungi possess many more BGCs than the number of compounds they are observed to produce under standard laboratory conditions. oup.com Many of these clusters are "silent" or "cryptic," meaning they are not expressed or are expressed at very low levels. Activating these silent clusters is a major strategy for discovering new natural products. Several techniques can be employed to activate the this compound cluster or other silent clusters in P. chrysogenum.

Table 2: Strategies for Activating Fungal Biosynthetic Gene Clusters

Strategy Description
OSMAC (One Strain, Many Compounds) Systematically altering cultivation parameters (media composition, temperature, pH, aeration) to trigger the expression of different BGCs.
Co-culture Growing the producing fungus alongside other microorganisms (bacteria or other fungi) to simulate natural competitive or symbiotic interactions, which can induce secondary metabolism. researchgate.net
Epigenetic Modification Using chemical inhibitors of enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs) to alter chromatin structure and make silent gene regions accessible for transcription.
Promoter Engineering Replacing the native, tightly regulated promoter of a core biosynthetic gene with a strong, constitutive promoter to force the expression of the entire BGC.
Regulator Overexpression Overexpressing a pathway-specific positive regulator or a global regulator (like LaeA) to switch on transcription of the target BGC. researchgate.net

| Heterologous Expression | Cloning the entire BGC and introducing it into a well-characterized host organism that is optimized for high-level production of secondary metabolites. |

These strategies can be used not only to enhance the yield of this compound but also to unlock the broader biosynthetic potential of Penicillium chrysogenum.

Advances in Genome Sequencing and Editing for Pathway Elucidation

Modern advances in DNA sequencing and genetic engineering have revolutionized the study of fungal natural products. Next-generation sequencing (NGS) technologies have made it rapid and cost-effective to obtain the complete genome sequence of fungal strains, which is the foundational first step for genome mining and BGC identification. osti.gov

Once a BGC is identified, powerful gene-editing tools are used to determine the function of each gene within the cluster. The CRISPR/Cas9 system has emerged as a particularly efficient and precise tool for this purpose and has been successfully adapted for use in Penicillium chrysogenum. acs.org Using CRISPR/Cas9, researchers can systematically delete each gene in the putative this compound cluster and analyze the resulting metabolic profile. If a specific intermediate accumulates or if the final product is no longer made, the function of the deleted gene can be inferred. This approach allows for the step-by-step elucidation of the entire biosynthetic pathway. nih.gov These advanced tools not only accelerate the discovery and understanding of biosynthetic pathways but also enable the rational engineering of these pathways to create novel analogues of natural products.

This compound is a fungal secondary metabolite belonging to the prenylated indole alkaloids, a class of natural products characterized by a distinctive bicyclo[2.2.2]diazaoctane core. sdu.edu.cnumich.edu Its biosynthesis is a complex process involving a series of enzymatic transformations that generate its unique polycyclic and stereochemically rich structure. While the specific gene cluster for this compound has not been fully elucidated in its native producer, Penicillium chrysogenum, significant insights into its formation can be drawn from the well-studied pathways of structurally related alkaloids, such as the citrinadins, notoamides, and malbrancheamides. researchgate.netnih.gov

The biosynthetic journey to this compound and its relatives begins with the construction of a dipeptide precursor. This initial step is typically catalyzed by a non-ribosomal peptide synthetase (NRPS). sdu.edu.cnnih.gov In related pathways, the NRPS condenses L-tryptophan with another amino acid, such as L-proline, to form the initial dipeptide scaffold. sdu.edu.cnosti.gov Subsequent modifications, including prenylation by prenyltransferase enzymes, add further complexity. For instance, both normal and reverse prenyltransferases have been identified in related biosynthetic pathways, which attach isoprenoid groups to the indole ring of the tryptophan moiety. umich.eduumich.edu

A crucial and defining transformation in the biosynthesis of this alkaloid family is the formation of the bicyclo[2.2.2]diazaoctane core. This signature framework is assembled through a proposed intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction. sdu.edu.cnumich.eduresearchgate.net This complex cyclization is a key step that establishes the core three-dimensional structure of the molecule.

Following the IMDA reaction, the pathway proceeds to the formation of the spiro-oxindole moiety, another characteristic feature of this compound. This transformation is catalyzed by a flavin-dependent monooxygenase (FMO) that performs an epoxidation of the indole ring, followed by a stereoselective semi-pinacol rearrangement. umich.edu In the case of this compound, which possesses a 3S spirocycle configuration, the enzymatic mechanism is believed to be analogous to that of citrinadin A biosynthesis. nih.gov In the citrinadin pathway, the FMO CtdE catalyzes a β-face epoxidation of the substrate, which leads to the formation of the 3S spirocyclic center. nih.gov This step is critical for determining the final stereochemistry and biological activity of the molecule.

Evolutionary Divergence of Enzymes in Fungal Bicyclo[2.2.2]diazaoctane Alkaloid Biosynthesis

The remarkable structural diversity observed within the family of fungal bicyclo[2.2.2]diazaoctane alkaloids is a direct result of the evolutionary divergence of key biosynthetic enzymes. researchgate.netchemrxiv.org Fungi have evolved homologous enzymes that catalyze the same fundamental reactions but with different stereochemical control, leading to a wide array of diastereomers and enantiomers from common precursors. sdu.edu.cnumich.edu This evolutionary branching is particularly evident in the enzymes responsible for the two hallmark transformations: the IMDA cyclization and the spiro-oxindole formation.

The enzymes catalyzing the IMDA reaction exhibit significant divergence. For example, in the biosynthesis of malbrancheamides and paraherquamides, bifunctional enzymes with both reductase and Diels-Alderase activity control the stereochemical outcome of the cyclization. osti.gov The enzymes MalC from the malbrancheamide (B1243991) pathway and PhqE from the paraherquamide pathway are homologs that catalyze diastereo- and enantioselective cycloadditions, yielding different bicyclic scaffolds from similar precursors. osti.gov This demonstrates how distinct evolutionary paths have led to enzymes that precisely construct specific stereoisomers.

Similarly, the flavin-dependent monooxygenases (FMOs) responsible for spiro-oxindole formation showcase striking evolutionary divergence. umich.edu These enzymes control the facial selectivity of an initial epoxidation, which in turn dictates the final stereochemistry of the spiro-center after a subsequent semi-pinacol rearrangement. umich.edu A compelling example is found in the notoamide pathway, where two closely related fungal species use enantiocomplementary FMOs (NotI and NotI') to produce (+)- and (-)-notoamide A, respectively. umich.edu Further illustrating this divergence, the enzyme PhqK in the paraherquamide pathway generates a 3R-spirooxindole, while the enzyme CtdE in the citrinadin pathway produces a 3S-spirooxindole. nih.gov As this compound shares the 3S configuration with citrinadin A, it is hypothesized to be synthesized by a CtdE-like enzyme, highlighting a specific evolutionary branch for 3S spirocyclization. nih.gov This enzymatic differentiation allows fungi to produce a rich diversity of structurally and functionally distinct alkaloids. researchgate.net

Interactive Data Table: Key Divergent Enzymes in Bicyclo[2.2.2]diazaoctane Alkaloid Biosynthesis

EnzymeAlkaloid PathwayOrganism (Example)FunctionStereochemical Outcome
MalC MalbrancheamideMalbranchea aurantiacaReductase / Diels-AlderaseCatalyzes enantioselective [4+2] cycloaddition. osti.gov
PhqE ParaherquamidePenicillium herqueiReductase / Diels-AlderaseHomolog of MalC, catalyzes diastereoselective cycloaddition. osti.gov
NotI NotoamideAspergillus protuberusFlavin-dependent monooxygenaseForms (+)-spiro-oxindole via epoxidation and rearrangement. umich.edu
NotI' NotoamideAspergillus amoenusFlavin-dependent monooxygenaseForms (-)-spiro-oxindole (enantiomer of NotI product). umich.edu
PhqK ParaherquamidePenicillium herqueiFlavin-dependent monooxygenaseCatalyzes formation of a 3R-spirooxindole. nih.gov
CtdE CitrinadinPenicillium citrinumFlavin-dependent monooxygenaseCatalyzes β-face epoxidation to form a 3S-spirooxindole. nih.gov

Mechanistic Investigations of Chrysogenamide a Biological Activities

Neuroprotective Efficacy and Underlying Cellular Pathways

Chrysogenamide A, a notable member of the macfortine group of alkaloids, has been identified as a compound with significant neuroprotective potential. mdpi.comsemanticscholar.org Isolated from Penicillium chrysogenum, an endophytic fungus associated with the plant Cistanche deserticola, this compound has demonstrated a protective effect on neuronal cells against damage induced by cellular stress. mdpi.comsemanticscholar.orgmdpi.com The core of its neuroprotective capacity lies in its ability to counteract oxidative stress, a key factor in the pathology of various neurodegenerative conditions. mdpi.comresearchgate.net

Research has established that this compound exerts a protective effect on neurocytes, specifically in the context of oxidative stress-induced cell death. mdpi.comsemanticscholar.orgmdpi.com In studies utilizing the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research, this compound was shown to significantly mitigate cell death caused by exposure to hydrogen peroxide (H₂O₂), a potent oxidizing agent. mdpi.comresearchgate.net One study reported that this compound could improve the viability of H₂O₂-injured SH-SY5Y cells by 59.6% at a concentration of 1 × 10⁻⁴ μM, underscoring its capacity to shield neuronal cells from oxidative insults. researchgate.net This protective action highlights the compound's role in maintaining cellular integrity under conditions of high oxidative pressure.

The neuroprotective effects of this compound and related bicyclo[2.2.2]diazaoctane alkaloids are believed to be mediated through the modulation of the Keap1-Nrf2 signaling pathway. mdpi.comresearchgate.net This pathway is a master regulator of the cellular antioxidant response. dovepress.com While detailed mechanistic studies specifically on this compound are emerging, research on structurally similar prenylated indole (B1671886) alkaloids, such as asperpendoline, provides a clear model for its likely mechanism of action in SH-SY5Y cells. mdpi.comsemanticscholar.org This mechanism involves a cascade of molecular events that collectively enhance the cell's endogenous antioxidant defenses. mdpi.com

The initial step in this protective pathway is the inhibition of Kelch-like ECH-associated protein 1 (Keap1). mdpi.comsemanticscholar.org Keap1 is a crucial protein that, under normal conditions, sequesters the transcription factor Nrf2 in the cytoplasm, targeting it for degradation. mdpi.comdovepress.com By inhibiting the expression of Keap1, compounds like this compound effectively remove the "brake" on Nrf2, preventing its degradation and allowing it to accumulate within the cell. mdpi.com Studies on the related compound asperpendoline have shown a dose-dependent suppression of Keap1 protein levels in H₂O₂-injured SH-SY5Y cells. mdpi.comsemanticscholar.org

With Keap1 inhibited, the newly stabilized Nuclear factor erythroid 2-related factor 2 (Nrf2) is free to translocate from the cytoplasm into the nucleus. mdpi.comsemanticscholar.org This translocation is a critical activation step. dovepress.com Immunofluorescence assays have visually confirmed that treatment with related neuroprotective alkaloids leads to a distinct accumulation of Nrf2 within the nucleus of SH-SY5Y cells. mdpi.comsemanticscholar.org This nuclear localization allows Nrf2 to bind to specific DNA sequences known as Antioxidant Response Elements (AREs). scienceopen.comnih.gov

Once bound to AREs in the nucleus, Nrf2 initiates the transcription of a suite of protective genes. dovepress.com Among the most important of these are Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). mdpi.comdovepress.com These enzymes are powerful antioxidants that play a central role in cellular defense against oxidative stress. dovepress.comnih.gov Research demonstrates that treatment of SH-SY5Y cells with asperpendoline leads to a significant, dose-dependent increase in the protein expression of both HO-1 and NQO1, confirming the activation of this downstream pathway. mdpi.comsemanticscholar.org

The ultimate outcome of the Keap1-Nrf2 pathway activation is a fortified cellular antioxidant state. The upregulation of enzymes like HO-1 and NQO1 leads to a more efficient neutralization of harmful molecules. mdpi.comdovepress.com This results in a measurable decrease in the levels of intracellular Reactive Oxygen Species (ROS), the very molecules that cause oxidative damage. mdpi.com Concurrently, this mechanism enhances the levels of Glutathione (GSH), a critical endogenous antioxidant. mdpi.comsemanticscholar.org This dual action—reducing harmful ROS and boosting protective GSH—is the cornerstone of the neuroprotective efficacy observed. mdpi.com

Data Tables

The following tables summarize the effects of the neuroprotective alkaloid asperpendoline, a compound structurally related to this compound, on key proteins in the Keap1-Nrf2 pathway and on cellular markers of oxidative stress in H₂O₂-treated SH-SY5Y cells, as described in scientific literature. mdpi.comsemanticscholar.org

Table 1: Effect of Asperpendoline on Protein Expression in the Keap1-Nrf2 Pathway

Target ProteinEffect of TreatmentOutcome
Keap1 Expression SuppressedInhibition of Nrf2 degradation
Nrf2 (Nuclear) Expression IncreasedTranslocation to the nucleus
HO-1 Expression EnhancedIncreased antioxidant enzyme level
NQO1 Expression EnhancedIncreased detoxifying enzyme level

Table 2: Effect of Asperpendoline on Cellular Oxidative Stress Markers

Cellular MarkerEffect of TreatmentOutcome
Reactive Oxygen Species (ROS) Level ReducedAttenuation of oxidative damage
Glutathione (GSH) Level AugmentedEnhanced antioxidant capacity
Activation of Downstream Genes (e.g., HO-1, NQO1)

Distinctiveness from Direct Antioxidant Activity (e.g., DPPH Free Radical Scavenging Assays)

The evaluation of a compound's antioxidant potential is often initiated through direct radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov This method quantifies the ability of a substance to directly donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to pale yellow that can be measured spectrophotometrically. mdpi.com It is a common benchmark for assessing direct antioxidant capacity, particularly for phenolic and polyhydroxy aromatic compounds. nih.govmdpi.com

While this compound, a member of the macfortine group of alkaloids, has been reported to exhibit a neuroprotective effect against oxidative stress-induced cell death in SH-SY5Y cells, its mechanism appears distinct from direct free radical scavenging. researchgate.net Specifically, it was found to improve cell viability by 59.6% in cells subjected to hydrogen peroxide-induced stress. researchgate.net This neuroprotective activity against damage from reactive oxygen species does not inherently classify this compound as a potent direct antioxidant in the context of assays like DPPH. Its protective effects may arise from indirect mechanisms, such as the modulation of intracellular signaling pathways involved in the cellular stress response, rather than through direct quenching of free radicals. This highlights a functional distinction from classical antioxidants whose primary mode of action is direct radical scavenging.

Anthelmintic Potential and Molecular Interactions

Recent research has identified this compound as a promising candidate for anthelmintic drug development, primarily through advanced computational investigations. nih.govresearchgate.netplos.org These in silico studies explore its potential to combat nematode infections, which pose a significant health and economic burden globally. nih.govfigshare.com

Computational Assessment of Ligand-Receptor Binding with Ls-AchBP Receptor

The primary target for many anthelmintic drugs, including the paraherquamide (B22789) class to which this compound is related, is the nematode's L-type nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.gov Due to the difficulty in crystallizing these nematode receptors, computational studies frequently employ the acetylcholine-binding protein from the snail Lymnaea stagnalis (Ls-AChBP) as a high-fidelity surrogate model. nih.govplos.org The crystal structure of Ls-AChBP complexed with anthelmintics provides a robust framework for molecular docking and simulation studies. nih.govplos.org Advanced computational methods have been used to assess the interaction of this compound and other paraherquamide analogs with the Ls-AChBP receptor to predict their binding affinity and potential efficacy against nematodes. researchgate.netnih.gov

Molecular Docking and MM-GBSA Scoring Analyses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, with scoring functions used to estimate binding affinity. researchgate.net To further refine these predictions, the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is employed, which calculates the binding free energy of the ligand-receptor complex, offering a more accurate assessment than docking scores alone. mdpi.comnih.gov A more negative MM-GBSA score indicates a stronger binding affinity. plos.org

In a comparative computational study of 48 paraherquamide analogs, this compound demonstrated significant potential. nih.govresearchgate.netnih.gov Its docking scores and MM-GBSA binding energy were found to be comparable to those of the native antagonist and other potent analogs like Paraherquamide K and Mangrovamide A. nih.govplos.orgdntb.gov.ua These findings suggest a robust and favorable interaction within the binding pocket of the Ls-AChBP receptor. nih.gov The structural differences between this compound and other analogs, such as the absence of a di-oxygenated 7-membered ring, are noted to cause slight distinctions in their binding interactions. nih.govresearchgate.netplos.org

Table 1: Comparative Docking and MM-GBSA Scores for Selected Paraherquamide Analogs with Ls-AchBP Receptor Note: Data derived from descriptive findings in the literature. Specific numerical values for this compound were part of a larger dataset and are represented here as being comparable to the reference compounds. Lower scores indicate stronger binding affinity.

CompoundDocking Score (Glide gscore, kcal/mol)MM-GBSA Score (kcal/mol)Key Structural Features
Paraherquamide (Native Antagonist)-17.625 plos.orgComparable to AnalogsDi-oxygenated 7-membered ring
Paraherquamide K-17.744 plos.orgComparable to AnalogsAbsence of di-oxygenated 7-membered ring
This compoundComparable to Native Antagonist nih.govplos.orgnih.govComparable to Native Antagonist nih.govplos.orgnih.govAbsence of di-oxygenated 7-membered ring nih.govplos.orgnih.gov
Mangrovamide AComparable to Native Antagonist nih.govplos.orgnih.govComparable to Native Antagonist nih.govplos.orgnih.govAbsence of di-oxygenated 7-membered ring

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static image of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, modeling the movements of every atom in the ligand-receptor complex over time under simulated physiological conditions. nih.govmdpi.com This analysis is crucial for confirming the stability of the binding pose predicted by docking. researchgate.netmdpi.com

This compound was subjected to 100-nanosecond MD simulations to assess the stability of its complex with the Ls-AChBP receptor. nih.gov The results demonstrated robust binding stability throughout the simulation. nih.govresearchgate.netnih.gov Analysis of the protein-ligand contacts revealed that this compound maintained key interactions within the binding site. nih.gov A comparative analysis of residue contact histograms showed that this compound, like other potent analogs, formed interactions with key residues and also participated in a water bridge interaction with Tyrosine 164 (Tyr164), a contact that was slightly more persistent compared to that of the parent compound, Paraherquamide. nih.gov

In Silico Pharmacokinetic Profiling for Predicted Efficacy

For any compound to be a viable drug candidate, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). journalijtdh.comnih.gov In silico tools, such as the QikProp software, are used to predict these properties based on the compound's 3D structure, comparing them against the properties of 95% of known drugs. nih.gov This predictive analysis helps to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govjournalijtdh.com

The in silico ADME assessment of this compound predicted that it possesses favorable pharmacokinetic properties. nih.govresearchgate.netnih.govfigshare.com These promising results contribute to its potential as a basis for developing new therapeutic agents for treating nematode infections, pending further in vivo validation. nih.gov

Comparative Analysis of Biological Activities with Related Prenylated Indole Alkaloids (e.g., Macfortines, Paraherquamides)

This compound belongs to the large family of prenylated indole alkaloids that feature a bicyclo[2.2.2]diazaoctane core. nih.govsdu.edu.cn Its biological activity profile is best understood in comparison with structurally related compounds like paraherquamides and macfortines.

Paraherquamides : The anthelmintic potential of this compound is often evaluated alongside other paraherquamide analogs. nih.gov Paraherquamides are a well-established class of anthelmintic agents that act as antagonists of nematode nAChRs. nih.govnih.gov Computationally, this compound shows binding affinity and stability at the Ls-AChBP receptor that are comparable to other potent analogs like Paraherquamide K. nih.gov Structurally, this compound is distinguished from some paraherquamides by the absence of a di-oxygenated 7-membered ring, which influences its receptor interaction. nih.govresearchgate.net Furthermore, this compound possesses the rare anti-configuration about the bicyclic core, a feature shared with some other bioactive alkaloids like 6-epi-Stephacidin. nih.govacs.org

Macfortines : this compound is considered a member of the macfortine group of alkaloids. researchgate.netnih.gov Both this compound and the macfortines (A, B, and C) are derived from the amino acids tryptophan and pipecolic acid and contain a spiro-oxindole moiety. nih.gov However, a critical stereochemical distinction exists between them. The macfortines feature a syn-configuration in their bicyclo[2.2.2]diazaoctane ring system, whereas this compound displays the anti-configuration. nih.gov This difference in 3D architecture is significant and likely accounts for variations in their biological activities. While macfortines are primarily recognized for their anthelmintic properties, this compound has also been noted for its distinct neuroprotective effects against oxidative stress. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies for Chrysogenamide a Analogs

Advanced Total Synthesis Approaches for Complex Indole (B1671886) Alkaloids

The total synthesis of complex indole alkaloids like Chrysogenamide A requires sophisticated and efficient strategies to construct its polycyclic framework with precise control over multiple stereocenters. Research in this area often leverages insights from the biosynthesis of related natural products, leading to elegant and powerful synthetic disconnections. sdu.edu.cn While a completed total synthesis of this compound has remained an elusive target, significant progress has been made, particularly in the synthesis of its core structural components and related family members such as the notoamides and stephacidins. researchgate.netmountainscholar.org

Biomimetic Synthetic Routes to the Bicyclo[2.2.2]diazaoctane Core System

The biosynthesis of the distinctive bicyclo[2.2.2]diazaoctane (BCDO) core, a hallmark of this compound and related alkaloids, is believed to proceed via a key intramolecular hetero-Diels-Alder (IMDA) reaction. nih.govsdu.edu.cnrsc.org This hypothesis has inspired synthetic chemists to develop biomimetic strategies that harness this powerful transformation to forge the complex cage-like structure.

The general approach involves the construction of a suitable acyclic or macrocyclic precursor containing a diene and a dienophile, which upon activation, undergoes the desired [4+2] cycloaddition. In the context of alkaloids like the notoamides, which are structurally related to this compound, the synthesis often begins with derivatives of L-tryptophan and L-proline. sdu.edu.cn These are elaborated into a diketopiperazine or a similar precursor which is then set up for the key IMDA cyclization. The reaction cascade effectively builds the intricate polycyclic system in a single, efficient step that mimics the proposed biosynthetic pathway. sdu.edu.cn Various synthetic approaches have been explored to construct this ring system, including intramolecular SN2' cyclizations, radical cyclizations, and cationic cascade reactions, but the biomimetic IMDA approach remains a highly effective and convergent strategy. rsc.org

Table 1: Key Strategies for Bicyclo[2.2.2]diazaoctane Core Synthesis

Synthetic StrategyKey TransformationPrecursorsRelevance to this compound
Biomimetic Hetero-Diels-Alder Intramolecular [4+2] CycloadditionDienamine derived from tryptophan/proline diketopiperazineDirectly applicable for constructing the core cage structure.
Intramolecular SN2' Cyclization Nucleophilic attack on an activated alkeneFunctionalized piperazine (B1678402) ring systemAn alternative approach to form the bridged system.
Radical Cyclization Tin-mediated or photochemical radical cascadeAppropriately substituted indole derivativesOffers different bond disconnection strategies.
Cationic Cascade Lewis or Brønsted acid-promoted cyclizationPolyene-type precursorsCan lead to rapid assembly of polycyclic systems.

Stereocontrolled Synthesis of the Spirooxindole Moiety

The spirooxindole unit, with its stereogenic quaternary carbon at the C3 position, is another significant synthetic challenge. The absolute configuration of this spirocenter is critical for the biological activity of many natural products. dntb.gov.ua this compound possesses a 3S spirocycle configuration, similar to citrinadin A. researchgate.netescholarship.org

In nature, the formation of this stereocenter is exquisitely controlled by enzymes. For instance, studies on the biosynthesis of citrinadin A have identified an oxygenase/semipinacolase, CtdE, which specifically catalyzes the formation of the 3S-spirooxindole. dntb.gov.uaescholarship.org This enzyme is believed to perform a facial-selective epoxidation of an indole precursor, followed by a regioselective semipinacol rearrangement to generate the spirocyclic system with high fidelity. escholarship.org

In chemical synthesis, achieving such stereocontrol is a major focus. Strategies often involve:

Chiral Substrate Control: Starting with an enantiomerically pure precursor that directs the stereochemical outcome of the spirocyclization.

Chiral Auxiliary Methods: Attaching a chiral auxiliary to the substrate to guide the facial attack of a reagent, which is then removed after the key transformation.

Asymmetric Catalysis: Using a chiral catalyst, such as a Lewis acid or an organocatalyst, to create a chiral environment that favors the formation of one enantiomer of the spirooxindole product over the other. nih.gov Recent advances have led to powerful methods, such as Lewis acid-promoted [5+2]-annulation of chiral silylalcohols, to access spirooxindoles with excellent stereocontrol. nih.gov

Challenges and Innovations in Achieving Regio- and Stereoselectivity

The synthesis of a molecule as complex as this compound is fraught with challenges related to selectivity. researchgate.net Chemists must control not only which atoms bond together (chemoselectivity) and where they bond (regioselectivity), but also their spatial arrangement (stereoselectivity). khanacademy.orgmasterorganicchemistry.com

Key Challenges:

Regioselectivity: In the IMDA reaction, the dienophile could potentially react with different parts of the diene, leading to regioisomeric products. The substitution pattern on the precursor must be carefully designed to favor the desired connectivity. nih.govmasterorganicchemistry.com

Stereoselectivity: The hetero-Diels-Alder reaction can form multiple diastereomers depending on the approach of the dienophile (endo vs. exo) and the facial selectivity. Likewise, the formation of the spirooxindole and other stereocenters requires precise control to obtain the single, naturally occurring isomer. masterorganicchemistry.com

Substrate Complexity: The presence of multiple reactive functional groups on the advanced intermediates requires the use of carefully orchestrated protecting group strategies to ensure that reactions occur only at the desired locations. mdpi.com

Innovations:

Biocatalysis: The use of isolated enzymes or whole-cell systems to perform key stereoselective transformations, such as the spirocyclization, offers a powerful solution to selectivity challenges. escholarship.orgnih.gov

Computational Chemistry: Quantum chemical calculations are increasingly used to predict the outcomes of reactions, understand the origins of selectivity, and design substrates and catalysts that favor the desired product. rsc.org

Design and Synthesis of this compound Derivatives

The neuroprotective activity of this compound makes it an attractive scaffold for medicinal chemistry programs. researchgate.net The design and synthesis of analogs are essential for exploring its therapeutic potential and understanding how its structure relates to its biological function.

Strategies for Structural Modification and Diversification

The synthesis of derivatives involves systematically altering different parts of the this compound molecule. oncodesign-services.com A robust total synthesis route is the ideal platform for such efforts, as it allows for the introduction of diverse functionalities at various stages. Key sites for modification on the this compound scaffold would likely include:

The Prenyl Group: This lipophilic tail could be shortened, lengthened, or replaced with other alkyl or aryl groups to probe its role in target binding and membrane permeability. Functional groups could also be introduced on the chain.

The Indole Ring: The aromatic ring of the indole moiety is a common site for modification. Introducing electron-donating or electron-withdrawing substituents could modulate the electronic properties and metabolic stability of the molecule.

The Lactam Moieties: The carbonyl groups within the BCDO core and the oxindole (B195798) could be reduced or modified to alter hydrogen bonding capabilities.

The Spirocyclic Core: While synthetically challenging, modifications that alter the rigidity or stereochemistry of the core scaffold could lead to significant insights.

These modifications would be achieved using a variety of synthetic methods, including late-stage functionalization of the natural product or the incorporation of modified building blocks during a total synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies through Synthetic Analogs

Structure-Activity Relationship (SAR) is the systematic study of how changes in a molecule's structure affect its biological activity. nih.govcollaborativedrug.com By synthesizing a library of this compound analogs and evaluating their neuroprotective effects, researchers can build a detailed SAR model. oncodesign-services.com

The process involves:

Synthesis of Analogs: Creating a focused library of compounds with specific, planned modifications as outlined above. nih.gov

Biological Testing: Evaluating each analog in a relevant biological assay, for example, a cell-based model of oxidative stress-induced neuronal death. researchgate.net

Data Analysis: Correlating the structural changes with the observed activity to identify key pharmacophoric features—the essential parts of the molecule responsible for its activity. researchgate.net

For this compound, SAR studies would aim to answer critical questions such as: Is the prenyl group essential for activity? What is the importance of the spirooxindole's stereochemistry? Can the potency be improved by modifying the indole ring? The resulting data would guide the design of second-generation analogs with improved potency, selectivity, and drug-like properties, paving the way for potential therapeutic development.

Table 2: Potential Modification Sites for this compound SAR Studies

Molecular Region Potential Modifications Rationale
Prenyl Tail Vary length, add polarity, cyclize Probe hydrophobic interactions, improve solubility.
Indole Aromatic Ring Add substituents (e.g., -F, -Cl, -OMe) Modulate electronics, block metabolism.
Oxindole Carbonyl Reduce to alcohol, form imine Alter hydrogen bonding, explore bioisosteres.

| BCDO Core | Modify stereochemistry, alter ring size | Investigate the importance of the 3D scaffold. |

Rational Design of Derivatives for Targeted Biological Applications

The development of novel therapeutic agents from natural products like this compound often involves synthetic modification to enhance efficacy, selectivity, and pharmacokinetic properties. The rational design of this compound derivatives is primarily guided by its known biological activities and computational studies, which provide insights into its structure-activity relationships (SAR). The main targeted applications for which derivatives could be designed are neuroprotection and anthelmintic chemotherapy.

Targeting Neuroprotective Activity

This compound, isolated from the endophytic fungus Penicillium chrysogenum, has demonstrated notable neuroprotective effects. It has been shown to protect against oxidative stress-induced cell death in human neuroblastoma SH-SY5Y cells. Current time information in Bangalore, IN.researchgate.net Specifically, it was found to increase cell viability significantly at very low concentrations. researchgate.net This inherent neuroprotective activity makes this compound an attractive scaffold for the design of derivatives with enhanced potency and specificity for targets related to neurodegenerative diseases.

The rational design for neuroprotective applications would focus on modifications of the this compound structure to improve its ability to mitigate cellular damage caused by oxidative stress. While specific synthetic derivatives of this compound for neuroprotection have not been detailed in published research, the design strategy would likely involve:

Modification of the Prenyl Group: The isopentenyl group could be altered to modulate lipophilicity, which may influence the compound's ability to cross the blood-brain barrier.

Substitution on the Indole Ring: Modifications to the indole nucleus could influence the antioxidant properties of the molecule.

Research on related prenylated indole alkaloids has shown that these compounds can exert neuroprotective effects through various mechanisms, including the activation of the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress. mdpi.com Future design of this compound analogs could aim to enhance this activity.

Targeting Anthelmintic Activity

Computational studies have identified this compound as a potential candidate for development as an anthelmintic agent. researchgate.net These in silico studies are a cornerstone of rational drug design, allowing for the prediction of binding affinities and interactions with specific biological targets before undertaking complex synthetic work.

A significant study explored the efficacy of 48 paraherquamide (B22789) analogs, including this compound, as potential anthelmintics by assessing their interaction with the Lymnaea stagnalis acetylcholine-binding protein (Ls-AchBP), a model for nematode nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net These receptors are a validated target for anthelmintic drugs.

The key findings from this computational study that inform the rational design of this compound derivatives include:

Comparable Binding Scores: this compound, along with Paraherquamide K and Mangrovamide A, exhibited docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) scores comparable to the native antagonist, suggesting a strong potential for binding to the target receptor. researchgate.net

Structural Distinctions: A notable structural difference in this compound compared to other potent paraherquamides is the absence of a di-oxygenated 7-membered ring. researchgate.net This structural variance leads to slightly different binding interactions and suggests a distinct SAR profile that can be exploited in derivative design. researchgate.net

Favorable In Silico Pharmacokinetics: The study also indicated that this compound possesses favorable in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting a good potential for development as an orally active drug. researchgate.net

The rational design of novel anthelmintic derivatives based on the this compound scaffold would, therefore, focus on leveraging these insights. Synthetic strategies could involve creating analogs that mimic the binding mode identified in the docking studies while optimizing for potency and selectivity. The absence of the di-oxygenated 7-membered ring could be a key feature to maintain or modify systematically to understand its influence on activity and to potentially improve synthetic accessibility.

While progress has been made toward the total synthesis of this compound, the synthesis of a library of derivatives for extensive SAR studies has not yet been reported in the literature. mountainscholar.org The completion of a total synthesis would be a critical step, enabling the creation of rationally designed analogs for biological evaluation against both neurodegenerative and parasitic disease targets.

Emerging Research Avenues and Translational Prospects for Chrysogenamide a

Biotechnological Advancements in Fungal Strain Optimization for Enhanced Production

The production of Chrysogenamide A, a bioactive compound first identified in Penicillium chrysogenum, is a key area of research. nih.gov Historically, this fungus has been the subject of intense strain improvement programs to enhance the production of β-lactam antibiotics. nih.gov These classical strain improvement (CSI) programs, involving mutagenesis and selection, have inadvertently altered the metabolic landscape of industrial strains, often reducing the synthesis of other secondary metabolites like this compound. nih.gov

Modern biotechnological approaches are now being employed to overcome these limitations and boost the production of specific, non-antibiotic compounds. These strategies include:

Genetic Engineering: Techniques such as the overexpression of pathway-specific genes and the disruption of competing metabolic pathways are being explored to channel metabolic flux towards this compound synthesis. mdpi.com The development of efficient gene delivery systems and high-throughput screening methods are crucial for the success of these engineering strategies. frontiersin.org

Mutagenesis: Both random and targeted mutagenesis can be used to generate strains with enhanced production capabilities. mdpi.com While random mutagenesis has a history of success in the antibiotic industry, targeted approaches, informed by genomic data, offer a more precise method for strain improvement. nih.govmdpi.com

Co-cultivation: Growing P. chrysogenum with other microorganisms can trigger the expression of otherwise silent gene clusters, potentially leading to increased production of this compound. mdpi.com This strategy mimics the natural competitive environment of the fungus. scilit.com

Optimization of Culture Conditions: The "One Strain, Many Compounds" (OSMAC) approach involves systematically altering culture parameters such as media composition, temperature, and pH to induce the production of a diverse array of metabolites, including the potential for increased this compound yields. mdpi.com

These advancements are transforming P. chrysogenum from a dedicated penicillin producer into a versatile cell factory for a range of valuable biomolecules. nih.govnih.gov

Discovery and Engineering of Novel Biocatalysts for Complex Stereochemical Transformations

The intricate stereochemistry of this compound and related compounds presents significant synthetic challenges. researchgate.net Biocatalysis, utilizing enzymes to perform specific chemical reactions, offers a powerful solution for achieving the desired stereoselectivity. frontiersin.org

Key areas of development in this field include:

Enzyme Discovery: Mining the genomes of fungi and other organisms can reveal novel enzymes with unique catalytic activities. Marine environments, for instance, are a promising source of biocatalysts with novel chemical and stereochemical properties. mdpi.com

Enzyme Engineering: Through techniques like directed evolution and computational active-site remodeling, existing enzymes can be modified to enhance their activity, stability, and stereoselectivity for specific transformations. nih.gov

Stereoselective Synthesis: Enzymes such as flavoprotein monooxygenases (FPMOs) and cytochrome P450 monooxygenases are crucial for creating specific stereocenters, like the spirooxindole ring found in many bioactive alkaloids. osti.govnih.gov Understanding the mechanisms of these enzymes allows for their application in the targeted synthesis of complex molecules. osti.govnih.gov For example, the enzyme CtdE has been identified as a biocatalyst that specifically controls the formation of the 3S-spirooxindole ring in the biosynthesis of citrinadin A, a related alkaloid. researchgate.netosti.gov

The development of novel biocatalysts is essential for the efficient and stereocontrolled synthesis of this compound and its analogs, paving the way for further biological evaluation.

Integrative Omics Approaches (e.g., Genomics, Metabolomics) for Comprehensive Pathway Understanding

A deep understanding of the biosynthetic pathway of this compound is fundamental for its enhanced production and diversification. Integrative omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes involved. nih.govrsc.org

Omics ApproachApplication in this compound ResearchKey Insights
Genomics Identification of the biosynthetic gene cluster (BGC) responsible for this compound production.Provides the genetic blueprint for the enzymes involved in the pathway. nih.govrsc.org
Transcriptomics Studying gene expression levels under different conditions to identify regulatory elements and bottlenecks in the pathway.Reveals how the production of this compound is controlled at the transcriptional level. rsc.org
Proteomics Analyzing the protein profile of the cell to understand the abundance and post-translational modifications of biosynthetic enzymes.Offers insights into the functional state of the biosynthetic machinery. nih.gov
Metabolomics Tracking the levels of intermediates and final products in the biosynthetic pathway.Helps to identify metabolic bottlenecks and flux distribution. rsc.org

By integrating these different layers of biological information, researchers can construct comprehensive models of the this compound biosynthetic pathway. rsc.orgwur.nl This knowledge is invaluable for targeted genetic engineering and the optimization of fermentation processes. The arrival of the omics era, marked by the sequencing of the P. chrysogenum genome, has been instrumental in advancing our understanding of this fungus as a microbial factory. nih.gov

Development of Chemoenzymatic Synthetic Routes for Sustainable Production and Diversification

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a sustainable and efficient approach to producing this compound and its derivatives. mountainscholar.orgcapes.gov.br This strategy leverages the strengths of both methodologies to overcome the limitations of purely chemical or biological synthesis.

Key advantages of chemoenzymatic routes include:

High Selectivity: Enzymes can catalyze reactions with high regio- and enantioselectivity, reducing the need for protecting groups and complex purification steps. frontiersin.org

Milder Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions under mild temperature and pH conditions, reducing energy consumption and waste generation.

Structural Diversification: By combining different enzymes and chemical reagents, a wide range of this compound analogs can be synthesized for structure-activity relationship (SAR) studies. nih.gov

The development of robust and scalable chemoenzymatic processes is a critical step towards the industrial production of this compound and the exploration of its full therapeutic potential.

Exploration of New Therapeutic Targets and Polypharmacological Applications Beyond Neuroprotection and Anthelmintic Activity

While this compound has shown promise for its neuroprotective and anthelmintic properties, its therapeutic potential may extend to other areas. researchgate.net The concept of polypharmacology, where a single molecule interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases. nih.govwiley.com

Potential avenues for future research include:

Target Identification: Utilizing computational and experimental approaches to identify new molecular targets for this compound. This could involve screening against a broad panel of receptors, enzymes, and ion channels.

Polypharmacological Profiling: Investigating the ability of this compound to modulate multiple pathways simultaneously. This is particularly relevant for multifactorial diseases like cancer and neurodegenerative disorders. nih.govunibo.it

Drug Repurposing: Exploring the efficacy of this compound in disease models beyond its initially identified activities. nih.gov

The structural complexity and biological activity of this compound make it an intriguing candidate for polypharmacological drug design. nih.gov By expanding the scope of therapeutic investigation, the full potential of this natural product can be unlocked.

Q & A

Q. How was Chrysogenamide A first identified, and what methodologies were pivotal in its discovery?

this compound was isolated from Penicillium chrysogenum No. 005, an endophytic fungus found in Cistanche deserticola roots. Researchers used bioactivity-guided fractionation, screening fungal extracts for neuroprotective effects on SH-SY5Y cells. Secondary metabolites were isolated via chromatographic techniques (e.g., HPLC, TLC) and structurally characterized using NMR and mass spectrometry. Taxonomic validation of the fungal strain was supported by identifying other P. chrysogenum-specific metabolites .

Q. What distinguishes the structural features of this compound from related fungal alkaloids?

this compound contains a bicyclo[2.2.2]diazaoctane ring system, a spiro-oxindole moiety, and a C-17 methylated pipecolic acid unit. Unlike marcfortines or brevianamides, it exhibits an anti-configuration at the bicyclo bridge and an isoprene unit at the C-7 indole position instead of dioxepin/pyran rings. These features were confirmed via X-ray crystallography and comparative NMR analysis with known analogs .

Q. What experimental models validate this compound's neuroprotective activity?

Neuroprotection was assessed using SH-SY5Y cells subjected to oxidative stress (e.g., H₂O₂ exposure). Cell viability assays (MTT, ATP quantification) and apoptosis markers (caspase-3 activity) were employed. This compound demonstrated dose-dependent protection, with IC₅₀ values compared to positive controls like N-acetylcysteine .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound’s bicyclo[2.2.2]diazaoctane ring, and how can they be addressed?

The bicyclo[2.2.2]diazaoctane system poses stereochemical and regioselective challenges due to its strained conformation. Retrosynthetic strategies may focus on late-stage cyclization using transition-metal catalysis (e.g., Pd-mediated C–N coupling) or biomimetic approaches mimicking fungal enzymatic pathways. Computational modeling (DFT) can predict feasible intermediates .

Q. How do contradictions in bioactivity data for this compound across studies inform experimental design?

Discrepancies in reported IC₅₀ values may stem from variations in cell culture conditions (e.g., serum concentration, oxidative stress induction method). To mitigate this, standardize protocols (e.g., ISO guidelines for cell-based assays) and include multiple orthogonal assays (e.g., ROS detection, mitochondrial membrane potential). Cross-validation with in vivo models (e.g., zebrafish neurodegeneration assays) is recommended .

Q. What methodologies are critical for elucidating this compound’s mechanism of action beyond cell viability assays?

Advanced techniques include:

  • Transcriptomics/proteomics : RNA-seq or SILAC-based profiling to identify pathways (e.g., Nrf2/ARE signaling) modulated by this compound.
  • Molecular docking : Predict interactions with targets like Keap1 or SOD1 using cryo-EM or AlphaFold-predicted structures.
  • Pharmacological inhibition : Co-treatment with pathway-specific inhibitors (e.g., ML385 for Nrf2) to confirm mechanistic dependencies .

Q. How does this compound’s structural uniqueness inform comparative studies with brevianamides or marcfortines?

Comparative studies should focus on:

  • Structure-activity relationships (SAR) : Modifying the isoprene unit or bicyclo ring to assess neuroprotection thresholds.
  • Biosynthetic gene cluster analysis : Use genome mining (antiSMASH) to compare P. chrysogenum clusters with those of brevianamide-producing fungi.
  • Biological target specificity : Radioligand binding assays to evaluate affinity for shared targets (e.g., NMDA receptors) .

Methodological Guidance

Q. What strategies ensure reproducibility in isolating this compound from fungal extracts?

  • Strain authentication : Deposit the fungal strain in a culture collection (e.g., ATCC) and document growth conditions (media, temperature).
  • Standardized extraction : Use defined solvent systems (e.g., EtOAc/MeOH gradients) and validate purity via HPLC-DAD/ELSD.
  • Data transparency : Publish raw spectral data (NMR, MS) in supplementary materials for peer validation .

Q. How can researchers address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

  • ADME assays : Perform Caco-2 permeability, microsomal stability, and plasma protein binding studies.
  • Toxicity screening : Use zebrafish embryos for acute toxicity (LC₅₀) and Caenorhabditis elegans for long-term neurobehavioral effects.
  • Metabolite identification : LC-HRMS to track in vitro and in vivo metabolic pathways .

Q. What frameworks guide the integration of this compound findings into broader neuropharmacology research?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that:

  • Compare this compound with FDA-approved neuroprotectants (e.g., edaravone).
  • Explore synergies with existing therapies in co-treatment models.
  • Address ethical considerations via institutional review boards (IRBs) for preclinical-to-clinical translation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.